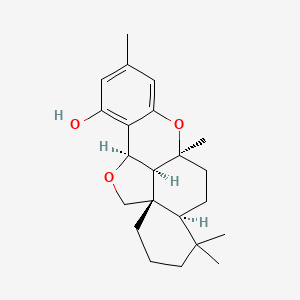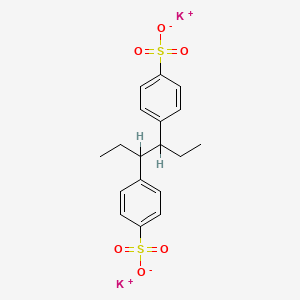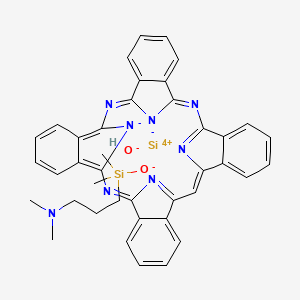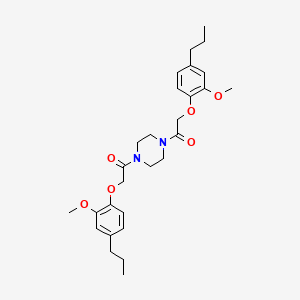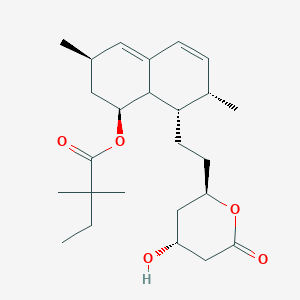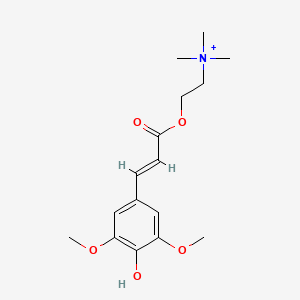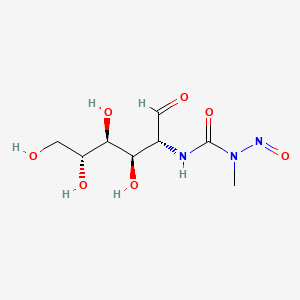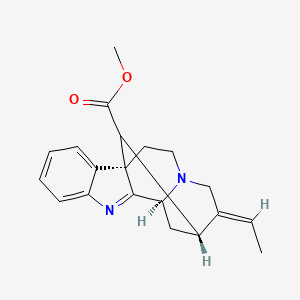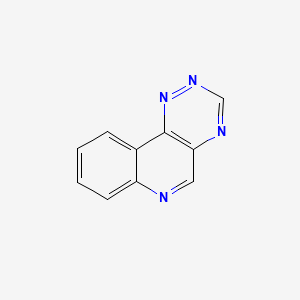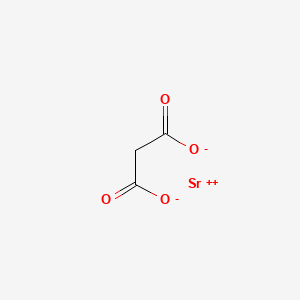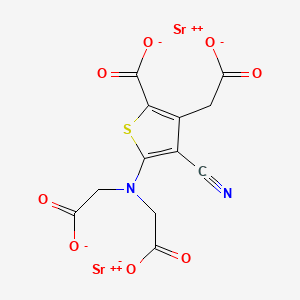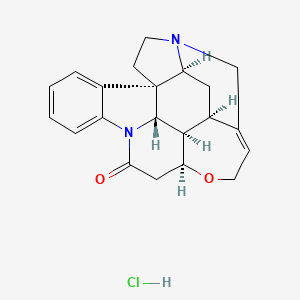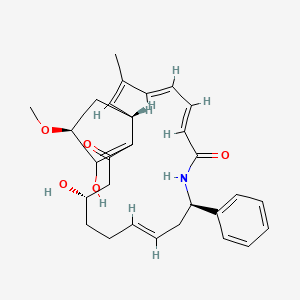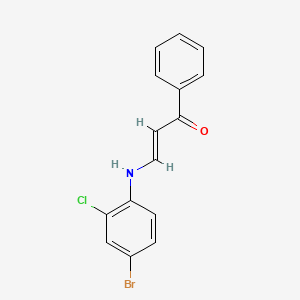
SMI 6860766
Vue d'ensemble
Description
(E)-3-(4-Bromo-2-chloroanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromo and chloro substituent on the aniline ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SMI 6860766 typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-chloroaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled can also enhance the sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
(E)-3-(4-Bromo-2-chloroanilino)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of SMI 6860766 depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo and chloro substituents can enhance its binding affinity and selectivity for certain targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
- (E)-3-(4-Bromoanilino)-1-phenylprop-2-en-1-one
- (E)-3-(4-Chloroanilino)-1-phenylprop-2-en-1-one
- (E)-3-(4-Fluoroanilino)-1-phenylprop-2-en-1-one
Comparison:
Substituent Effects: The presence of different halogen substituents (bromo, chloro, fluoro) can significantly influence the compound’s reactivity, stability, and biological activity.
Reactivity: The bromo and chloro substituents in SMI 6860766 can make it more reactive in nucleophilic substitution reactions compared to its fluoro analog.
Biological Activity: The combination of bromo and chloro substituents may enhance the compound’s biological activity compared to compounds with only one halogen substituent.
Propriétés
Numéro CAS |
433234-16-3 |
|---|---|
Formule moléculaire |
C15H11BrClNO |
Poids moléculaire |
336.61 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-2-chloroanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Clé InChI |
HYNIWWUIOZKCKS-CMDGGOBGSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SMI-6860766; SMI 6860766; SMI6860766; TRAF-STOP 6860766; TRAFSTOP 6860766; TRAFSTOP6860766; TRAF STOP 6860766; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


